Enniatin B1

描述

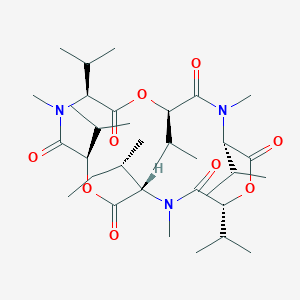

恩尼阿汀B1是一种由多种镰刀菌属真菌产生的真菌毒素。它是一种环六肽脂类,这意味着它是一种包含氨基酸和羟基酸的环状肽。恩尼阿汀B1以其抗菌、抗真菌和杀虫特性而闻名。 它已在多种食品商品中发现,并显示出细胞毒性活性,细胞周期的损伤,氧化应激的诱导以及线粒体膜通透性的变化 .

准备方法

恩尼阿汀B1通常通过使用镰刀菌属真菌发酵来生产。工业生产涉及在受控条件下将真菌培养在合适的基质(例如谷物)上,以优化恩尼阿汀B1的产量。 然后可以使用各种色谱技术提取和纯化该化合物 .

化学反应分析

恩尼阿汀B1会经历几种类型的化学反应,包括:

氧化: 恩尼阿汀B1可以被氧化形成羟基化和羰基化的代谢产物.

还原: 还原反应可以改变恩尼阿汀B1中存在的官能团。

取代: 恩尼阿汀B1可以进行取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物通常是恩尼阿汀B1的羟基化和羰基化衍生物 .

科学研究应用

Cytotoxic Properties

Enniatin B1 exhibits significant cytotoxic effects across various cell lines. Research indicates that it can induce apoptosis and disrupt cell cycles, making it a candidate for further investigation in cancer therapies.

- Cell Lines Tested :

- Mechanisms of Action :

Antibacterial and Antifungal Activities

This compound possesses notable antibacterial and antifungal properties, making it a subject of interest in food safety and medical applications.

- Antibacterial Activity :

- Antifungal Activity :

Food Safety and Mycotoxin Contamination

This compound is frequently detected in various food products, raising concerns about mycotoxin contamination.

- Prevalence in Food :

- Health Implications :

Potential Therapeutic Applications

The pharmacological properties of this compound suggest potential therapeutic applications, particularly in cancer treatment.

- Inhibition of Drug Resistance :

- Research on Combination Therapies :

| Cell Line/Organism | IC50 Value (µM) | Mechanism/Effect |

|---|---|---|

| CCF-STTG1 (astrocytoma) | 4.4 | Apoptosis induction |

| PK-15 (porcine kidney) | 41 | Cytotoxicity |

| SF-9 (insect cells) | 6.6 | Apoptosis induction |

| E. coli | N/A | Antibacterial activity |

| Bifidobacterium adolescentis | N/A | Antibacterial activity |

Case Study 1: Neurotoxic Effects

A study investigating the transport kinetics of this compound across the blood-brain barrier highlighted its potential neurotoxic effects, emphasizing the need for caution regarding its systemic circulation and impact on cerebral cells .

Case Study 2: Human Biomonitoring

A biomonitoring study involving urine samples revealed widespread exposure to this compound among the population, indicating frequent intake through dietary sources and underscoring the importance of understanding its toxicological profile .

作用机制

恩尼阿汀B1通过破坏钙稳态和线粒体功能来发挥作用。它作用于钙通道,导致钙离子流入细胞,从而可能触发细胞凋亡。 恩尼阿汀B1还会影响线粒体通透性转变孔,导致线粒体膜电位的变化和氧化应激的诱导 .

相似化合物的比较

恩尼阿汀B1是称为恩尼阿汀的一组真菌毒素的一部分,其中包括恩尼阿汀A、恩尼阿汀A1和恩尼阿汀B。这些化合物具有相似的结构和生物活性,但它们在特定的氨基酸和羟基酸组成方面有所不同。 恩尼阿汀B1在其这些组分的特定组合中是独一无二的,这有助于其独特的生物学效应 .

类似的化合物包括:

恩尼阿汀A: 另一种具有类似抗菌和抗真菌特性的环六肽脂类.

恩尼阿汀A1: 以其对钙稳态和线粒体功能的影响而闻名.

恩尼阿汀B: 研究最广泛的恩尼阿汀,具有强烈的细胞毒性作用.

生物活性

Enniatin B1 (ENN B1) is a mycotoxin produced by various species of the genus Fusarium, commonly found as a contaminant in cereals and cereal-based products. This compound has garnered significant attention due to its diverse biological activities, including cytotoxicity, antimicrobial properties, and potential effects on human health. This article reviews the biological activity of ENN B1, highlighting its toxicological effects, mechanisms of action, and relevant research findings.

ENN B1 exhibits pronounced cytotoxic effects across various cell lines. Studies have demonstrated that it induces apoptosis and oxidative stress, particularly in embryonic cells. For instance, research indicated that ENN B1 treatment led to significant apoptosis in mouse blastocyst-stage embryos, with a dose-dependent increase in cell death and a decrease in fetal weight observed in vivo .

Cytotoxicity Studies

The cytotoxic effects of ENN B1 have been quantified in several studies. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:

| Cell Line | IC50 (µM) | Exposure Duration (h) |

|---|---|---|

| Caco-2 (human intestinal) | 0.8 - 41 | 24 - 72 |

| HepG2 (human liver carcinoma) | 6.6 | 48 |

| CHO-K1 (Chinese hamster ovary) | 41 | 24 |

| CCF-STTG1 (human astrocytoma) | 4.4 | 48 |

These findings indicate that ENN B1 is more cytotoxic than some other enniatins but less so than ENN A and A1 .

2. Oxidative Stress and Apoptosis

ENN B1 has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). In studies involving mouse models, intravenous administration of ENN B1 resulted in elevated ROS levels and altered transcription of antioxidant genes . The mechanism appears to involve mitochondrial dysfunction and lysosomal destabilization, leading to apoptosis.

3. Antimicrobial Activity

ENN B1 possesses significant antimicrobial properties. It has been effective against various human pathogens, including:

- Escherichia coli

- Clostridium perfringens

- Enterococcus faecium

The antibacterial activity was confirmed at concentrations ranging from 20 ng to 20,000 ng . Notably, ENN B1 also demonstrated synergistic effects when combined with other enniatins against Mycobacterium tuberculosis.

4. Transport Across Biological Barriers

Research indicates that ENN B1 can cross the blood-brain barrier (BBB), raising concerns about potential neurotoxic effects. In vitro studies using porcine brain capillary endothelial cells demonstrated significant influx rates of ENN B1 into the brain, suggesting that it may exert neurotoxic effects if present at sufficient concentrations .

5. Case Studies and Human Biomonitoring

A recent biomonitoring study assessed the presence of ENN B1 in human urine samples from southern Italy. The study found that ENN B1 was detected in approximately 94.3% of samples, with concentrations ranging from 0.007 to 0.429 ng/mL . This high prevalence indicates frequent exposure to this mycotoxin through dietary sources.

属性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCSETXJXJTMKO-UMURLBKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891861 | |

| Record name | Enniatin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-20-6 | |

| Record name | Enniatin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1MZD05X9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Enniatin B1 exhibits cytotoxicity through various mechanisms, including:

- Ionophoric Activity: [, , , , ] this compound acts as an ionophore, disrupting ion gradients across cell membranes. It preferentially binds to potassium ions, facilitating their transport across membranes and disrupting cellular homeostasis.

- Apoptosis Induction: [, , , ] Studies show that this compound can induce apoptosis, a programmed cell death pathway, in various cell types. This process is often characterized by caspase activation, DNA fragmentation, and nuclear condensation.

- Oxidative Stress: [, ] Research suggests that this compound exposure can lead to increased production of reactive oxygen species (ROS) in cells, causing oxidative stress and ultimately contributing to cell damage and death.

- Mitochondrial Dysfunction: [] this compound has been shown to alter mitochondrial membrane permeability, potentially leading to mitochondrial dysfunction and cell death.

ANone: Studies using mouse models have shown that this compound exposure can lead to:

- Embryotoxicity: [] this compound exhibits toxic effects on pre- and post-implantation embryos, leading to decreased blastocyst formation rates, increased embryo resorption, and reduced fetal weight.

- Oxidative Stress in Fetal Tissues: [] In vivo studies have demonstrated increased ROS levels and upregulation of antioxidant genes in fetal liver tissues following this compound exposure.

- Immunotoxicity: [] Research indicates that this compound can disrupt the expression of genes involved in innate immunity in developing fetuses.

ANone: Yes, this compound has been shown to negatively impact early porcine embryo development. [] Observed effects include decreased cleavage and blastocyst rates, reduced blastocyst cell numbers, and disrupted nuclear remodeling dynamics. Furthermore, this compound exposure appears to trigger apoptosis in porcine embryos by influencing the expression of genes involved in apoptosis regulation, such as Sod1, Gpx4, Cat, Bcl2l1, Bax, and Caspase3.

ANone: this compound has a molecular formula of C34H59N3O9 and a molecular weight of 653.84 g/mol. [, ]

ANone: Yes, this compound can be identified using various spectroscopic techniques. [, , ]

ANone: The cyclic hexadepsipeptide structure of this compound plays a crucial role in its ionophoric activity. [, , , , ] The alternating arrangement of N-methylated amino acids and hydroxy acids creates a hydrophobic cavity that can encapsulate cations, such as potassium ions. The lipophilic nature of the molecule allows it to readily traverse cell membranes, facilitating ion transport. Modifications to the amino acid side chains can alter the ion selectivity and potency of enniatins.

ANone: this compound exhibits good thermal stability and is relatively resistant to degradation during food processing. [, , ] This stability contributes to its persistence in food and feed products, even after various treatments.

ANone: While recognized as a potential food safety concern, this compound currently lacks specific maximum residue limits (MRLs) in most countries. [, , , ] The European Food Safety Authority (EFSA) has highlighted the need for more toxicological data to perform a complete risk assessment and establish appropriate regulatory limits.

ANone: Several in vitro models have been employed to investigate the toxicological effects of this compound:

- Mammalian Cell Lines: [, , ] Various mammalian cell lines, including human cancer cell lines (e.g., HepG2, C6, H4IIE) and porcine intestinal epithelial cells (IPEC-J2), have been used to assess the cytotoxic potential and explore the underlying mechanisms of this compound toxicity.

- Primary Cells: [] Primary cells, such as mouse blastocysts and porcine embryos, have been used to evaluate the effects of this compound on embryonic development.

- Precision Cut Liver Slices (PCLS): [] PCLS, an ex vivo model, are being explored as a tool to assess the hepatic toxicity of this compound by monitoring gene expression, ATP levels, and total protein content.

ANone: In vivo studies have primarily focused on using rodent models:

- Mouse Models: [] Intravenous administration of this compound to pregnant mice has been used to investigate its effects on embryonic development, oxidative stress, and immune responses in fetal tissues.

- Broiler Chickens: [] Oral and intravenous administration of this compound to broiler chickens has been conducted to assess its toxicokinetics and biotransformation pathways.

ANone: While research is ongoing, this compound has raised concerns due to its:

- Cytotoxicity: [, , ] Its ability to induce cell death across various cell types, including those of the liver, intestine, and developing embryos, raises concerns about potential organ damage upon chronic exposure.

- Endocrine Disrupting Potential: [] Preliminary evidence suggests that this compound might possess estrogenic activity, which could disrupt hormone balance and potentially impact reproductive health.

- Genotoxicity: [] Some studies indicate that this compound might have genotoxic effects, meaning it could damage DNA and potentially contribute to cancer development.

ANone: Research on the long-term effects of this compound exposure is limited. [, ] More long-term studies are needed to determine if chronic low-dose exposure to this compound contributes to adverse health outcomes in humans and animals.

ANone: Several analytical methods have been developed for this compound analysis:

- Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS): [, , , , , , , , , ] This is the most widely used technique for this compound analysis, offering high sensitivity and selectivity for quantification in complex matrices like food, feed, and biological samples.

- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS): [, ] This technique provides high sensitivity and mass accuracy, enabling the identification and quantification of this compound and its metabolites in complex samples.

- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): [] This technique offers a relatively simple and cost-effective approach for the detection and quantification of this compound.

ANone: Several sample preparation techniques are used to extract this compound from various matrices:

- Dispersive Liquid-Liquid Microextraction (DLLME): [, , ] This technique offers a simple, rapid, and environmentally friendly approach for extracting this compound from liquid samples like beverages.

- Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Extraction: [, ] This technique is widely used for pesticide residue analysis in food and has been adapted for the extraction of this compound and other mycotoxins from various matrices.

- Solid Phase Extraction (SPE): [, , ] This technique is commonly used to purify and concentrate this compound from complex samples before analysis.

- Ultrasound-Assisted Matrix Solid-Phase Dispersion: [] This technique uses ultrasound energy to enhance the extraction efficiency of this compound from solid samples like flour.

ANone: Analytical methods for this compound undergo rigorous validation to ensure accuracy, precision, and reliability. Key parameters assessed include:

- Linearity: [, , ] The linear range of the method determines the concentration range over which the analytical signal is directly proportional to the analyte concentration.

- Selectivity: [] The method's ability to differentiate and quantify this compound from other compounds in the matrix.

- Sensitivity: [, , ] The method's ability to detect low concentrations of this compound, often expressed as the limit of detection (LOD) and limit of quantitation (LOQ).

- Accuracy: [, , , ] How close the measured values are to the true values.

- Precision: [, , , ] The degree of agreement between replicate measurements.

ANone: Research on the biodegradation of this compound is an active area of investigation. [] Several microorganisms, including bacteria and fungi, have been isolated and are being studied for their potential to degrade this compound into less toxic compounds. These studies aim to identify microbial enzymes that can hydrolyze the ester or amide bonds in this compound, leading to the opening of its ring structure and potentially reducing its toxicity.

ANone: Several resources are valuable for researchers studying this compound:

ANone: Enniatins, as a group of cyclohexadepsipeptides, were first isolated from Fusarium species in 1947. [] Since then, several enniatin analogues, including this compound, have been identified and characterized.

ANone: Key milestones include:

- Discovery and Structural Elucidation: The initial isolation and structural characterization of enniatins from Fusarium oxysporum marked the beginning of research in this area. []

- Recognition as Emerging Mycotoxins: The increasing awareness of the widespread occurrence of this compound and its potential toxicity led to its classification as an emerging mycotoxin. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。